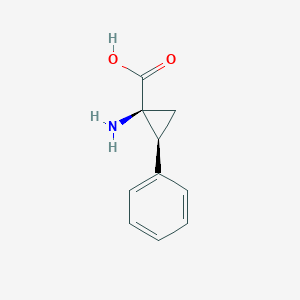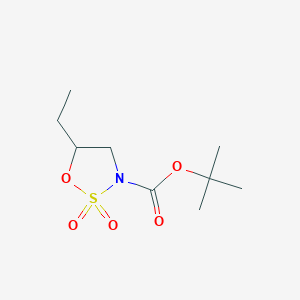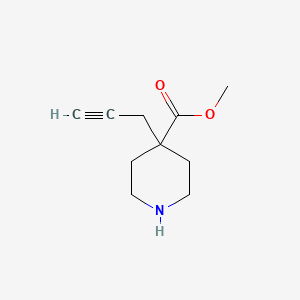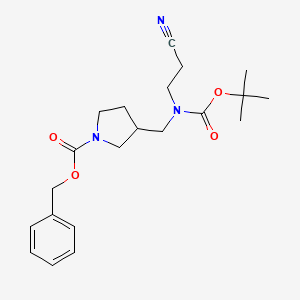
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a complex organic compound characterized by its multiple hydroxyl groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one typically involves the use of carbohydrate precursors. One common method is the oxidation of glucose derivatives under controlled conditions. The reaction often requires specific catalysts and reagents to ensure the selective oxidation of the desired hydroxyl groups while preserving the stereochemistry of the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biotechnological approaches. Microbial fermentation processes are employed to convert simple sugars into the target compound. These processes are optimized for yield and efficiency, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can participate in redox reactions, further modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but differs in the position of the ketone group.
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal: Contains a tetrahydropyran ring, making it structurally distinct.
Uniqueness
The uniqueness of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one lies in its specific arrangement of hydroxyl groups and the presence of a ketone functional group. This configuration imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i5+1 |
InChI-Schlüssel |
BJHIKXHVCXFQLS-ANHNCOJASA-N |
Isomerische SMILES |
C([C@H]([13C@@H]([C@@H](C(=O)CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


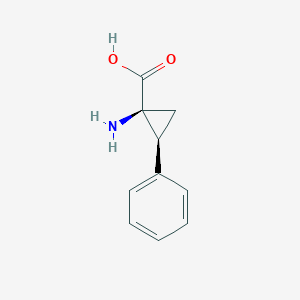
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
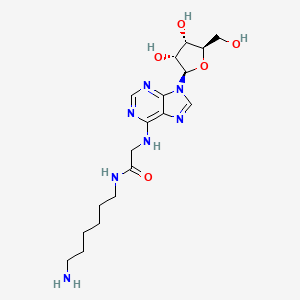
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
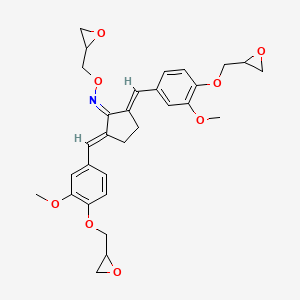
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
